Cas no 858765-88-5 ((Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate)

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate structure
858765-88-5 structure
商品名:(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
CAS番号:858765-88-5
MF:C19H16O5
メガワット:324.327345848084
CID:5556619
PubChem ID:1756425

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate 化学的及び物理的性質

名前と識別子

    • (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate
    • methyl 4-{(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidenemethyl}benzoate
    • インチ: 1S/C19H16O5/c1-3-23-14-8-9-15-16(11-14)24-17(18(15)20)10-12-4-6-13(7-5-12)19(21)22-2/h4-11H,3H2,1-2H3
    • InChIKey: FDVDWQDDRZCUKI-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(C=C2C(=O)C3=CC=C(OCC)C=C3O2)C=C1

計算された属性

  • せいみつぶんしりょう: 324.09977361g/mol
  • どういたいしつりょう: 324.09977361g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 5
  • 複雑さ: 504
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.8
  • トポロジー分子極性表面積: 61.8Ų

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3139-2173-10mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F3139-2173-1mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
1mg
$54.0 2023-07-05
Life Chemicals
F3139-2173-30mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F3139-2173-3mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
3mg
$63.0 2023-07-05
Life Chemicals
F3139-2173-10μmol
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
10μl
$69.0 2023-07-05
Life Chemicals
F3139-2173-2mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F3139-2173-15mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
15mg
$89.0 2023-07-05
Life Chemicals
F3139-2173-25mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F3139-2173-20mg
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
20mg
$99.0 2023-07-05
Life Chemicals
F3139-2173-2μmol
methyl 4-{[(2Z)-6-ethoxy-3-oxo-2,3-dihydro-1-benzofuran-2-ylidene]methyl}benzoate
858765-88-5 90%+
2μl
$57.0 2023-07-05

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate 関連文献

(Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoateに関する追加情報

Research Brief on (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate (CAS: 858765-88-5)

Recent studies on (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate (CAS: 858765-88-5) have highlighted its potential as a novel therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique benzofuran-based structure, has garnered attention due to its promising biological activities, particularly in anti-inflammatory and anticancer applications. The following brief synthesizes the latest findings and developments related to this compound, providing a comprehensive overview for researchers and industry professionals.

The compound's mechanism of action has been elucidated through recent in vitro and in vivo studies. Research indicates that (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate exhibits significant inhibitory effects on key inflammatory mediators such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings suggest its potential as a candidate for developing next-generation anti-inflammatory drugs with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

In the context of oncology, preliminary studies have demonstrated the compound's ability to induce apoptosis in various cancer cell lines, including breast, lung, and colon cancer. The compound's unique structure allows it to interact with specific molecular targets, such as Bcl-2 family proteins, thereby triggering programmed cell death. Additionally, its selectivity for cancer cells over normal cells has been a focal point of recent investigations, with promising results indicating a favorable therapeutic window.

Recent advancements in synthetic chemistry have also improved the scalability and purity of (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate. Novel synthetic routes, including catalytic asymmetric methods, have been developed to enhance yield and enantiomeric purity, addressing previous challenges in large-scale production. These improvements are critical for advancing the compound into preclinical and clinical trials.

Despite these promising developments, challenges remain. Pharmacokinetic studies have identified areas for optimization, such as improving the compound's bioavailability and metabolic stability. Researchers are exploring prodrug strategies and nanoformulations to overcome these limitations. Furthermore, ongoing toxicology studies aim to ensure the compound's safety profile meets regulatory standards.

In conclusion, (Z)-methyl 4-((6-ethoxy-3-oxobenzofuran-2(3H)-ylidene)methyl)benzoate represents a compelling candidate for further development in both anti-inflammatory and anticancer therapies. Continued research into its mechanisms, synthetic optimization, and formulation strategies will be essential to unlock its full therapeutic potential. This brief underscores the importance of interdisciplinary collaboration in advancing this compound from bench to bedside.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.